molecular formula C9H9BrF3N B13273178 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13273178
M. Wt: 268.07 g/mol
InChI Key: XOKSJWKURIENOD-UHFFFAOYSA-N
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Description

Chemical Structure:
2-Bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative with the following features:

  • Bromine at position 2 (ortho to the amino group).
  • Methyl at position 4 (para to the amino group).
  • N-(2,2,2-Trifluoroethyl) substituent, where the nitrogen atom is bonded to a trifluoroethyl group (-CH₂CF₃).

Molecular Formula: C₉H₉BrF₃N
Molecular Weight: 268.08 g/mol (calculated based on analogous compounds in ).

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

XOKSJWKURIENOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Key Differences :

  • Substituent Positions: Bromine at position 4 (para to the amino group) and methyl at position 2 (ortho to the amino group).
  • Electronic Effects : Bromine at position 4 exerts stronger electron-withdrawing effects on the aromatic ring compared to methyl at position 2.
  • Synthetic Relevance : Both isomers are intermediates in medicinal chemistry, but positional differences influence reactivity in cross-coupling reactions.
Property 2-Bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Substituent Positions Br (2), CH₃ (4) Br (4), CH₃ (2)
Molecular Weight 268.08 g/mol 268.08 g/mol
Steric Hindrance Higher (Br at ortho position) Lower (Br at para position)
Commercial Availability Discontinued () Available ()

Halogen and Substituent Variants

(a) 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 1369856-62-1)

Differences :

  • N-Substituent : N,N-dimethyl (vs. trifluoroethyl).
  • Ring Substituent : Trifluoromethyl (CF₃) at position 4 (vs. methyl).
    Impact :
  • The CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring.
  • N,N-dimethyl substitution increases basicity compared to trifluoroethyl, which lowers basicity due to fluorine’s inductive effects.
Property This compound 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
N-Substituent Trifluoroethyl N,N-dimethyl
Ring Substituent CH₃ (4) CF₃ (4)
Molecular Weight 268.08 g/mol 268.08 g/mol ()
Electron Density Moderately reduced (Br + CH₃) Significantly reduced (Br + CF₃)
(b) 4-Chloro-N-(2,2,2-trifluoroethyl)aniline

Differences :

  • Halogen : Chlorine (Cl) at position 4 (vs. Br at position 2).
  • Impact:
  • Chlorine is less bulky and less electronegative than bromine, altering reactivity in nucleophilic substitution.
Property This compound 4-Chloro-N-(2,2,2-trifluoroethyl)aniline
Halogen Br (2) Cl (4)
Methyl Substituent Present (4) Absent
Molecular Weight 268.08 g/mol 209.60 g/mol ()
Steric Effects Higher Lower

Trifluoromethoxy and Chloro Derivatives

(a) 2-Bromo-4-(trifluoromethoxy)aniline

Differences :

  • Substituent : Trifluoromethoxy (OCF₃) at position 4 (vs. methyl).
    Impact :
  • OCF₃ is a stronger electron-withdrawing group than CH₃, significantly deactivating the ring.
  • Enhanced metabolic stability due to trifluoromethoxy’s resistance to oxidation.
Property This compound 2-Bromo-4-(trifluoromethoxy)aniline
Position 4 Substituent CH₃ OCF₃
Molecular Weight 268.08 g/mol 256.02 g/mol ()
Electron Effects Weakly donating (CH₃) Strongly withdrawing (OCF₃)
(b) 3-Chloro-N-(2,2,2-trifluoroethyl)aniline

Differences :

  • Halogen Position: Chlorine at position 3 (meta to amino group). Impact:
  • Meta-substitution reduces conjugation with the amino group compared to ortho/para positions.
  • Lower steric hindrance than bromo-ortho derivatives.
Property This compound 3-Chloro-N-(2,2,2-trifluoroethyl)aniline
Halogen Position Br (2) Cl (3)
Molecular Weight 268.08 g/mol 209.60 g/mol ()
Conjugation Effects Ortho Br disrupts resonance Meta Cl has minimal resonance impact

Biological Activity

2-Bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. The presence of bromine and trifluoroethyl groups enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in various fields.

The molecular formula of this compound is C9H10BrF3NC_9H_{10}BrF_3N. The structural features include:

  • A bromine atom at the 2-position,
  • A methyl group at the 4-position,
  • A trifluoroethyl substituent at the nitrogen atom.

These modifications are crucial for enhancing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group significantly increases lipophilicity, allowing better penetration through lipid membranes and enhancing binding affinity to hydrophobic sites on proteins and enzymes. The bromine atom may facilitate halogen bonding interactions, further influencing the compound's specificity towards certain biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. The presence of halogen atoms like bromine may enhance this effect by disrupting microbial cell membranes .
  • Anticancer Potential : Some derivatives of fluorinated anilines have shown promise in cancer therapy by inhibiting specific pathways involved in tumor growth. The unique structural features of this compound could lead to similar findings .
  • Enzyme Inhibition : The compound's ability to bind to enzymes suggests potential applications in developing inhibitors for various biochemical pathways. This could be particularly relevant in designing drugs targeting metabolic diseases .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-methyl-aniline and 2,2,2-trifluoroethylamine.
  • Reaction Conditions : The reaction is often conducted in solvents such as ethanol or methanol under controlled temperatures to optimize yield and purity. Catalysts like palladium on carbon can be employed to enhance reaction efficiency .
  • Yield Optimization : Continuous flow synthesis methods are also explored for industrial applications to improve production efficiency while minimizing waste.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : Research on structurally similar compounds has indicated significant antimicrobial effects against various bacterial strains. For instance, derivatives with bromine substitutions often exhibit enhanced activity due to their ability to disrupt microbial membranes .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated anilines have revealed that lipophilicity plays a critical role in bioavailability and therapeutic efficacy. Compounds with higher lipophilicity tend to have better absorption rates in biological systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
3-Bromo-4-methyl-N-(trifluoroethyl)anilineBromine at position 3Antimicrobial and anticancer properties
4-Bromo-3-(trifluoromethyl)anilineBromine at position 4Enzyme inhibition potential
4-Fluoro-N-(trifluoroethyl)anilineFluorine instead of bromineEnhanced solubility and bioactivity

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